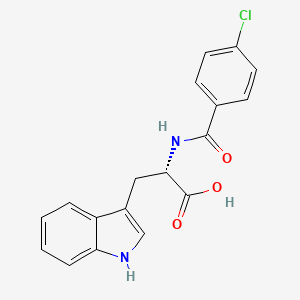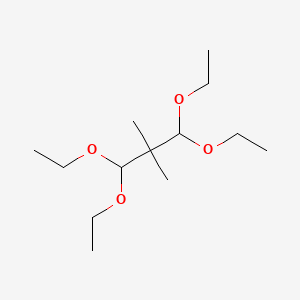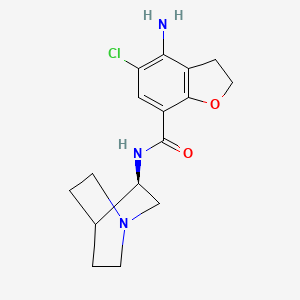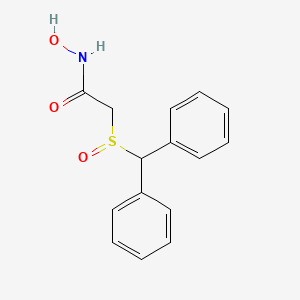
苯曲环丙胺
概述
描述
Benzotript is an anti-gastrinic.
科学研究应用
线粒体脂肪酸氧化抑制
苯曲环丙胺已被发现抑制线粒体脂肪酸氧化 . 它特异性地抑制三功能蛋白,该蛋白在线粒体脂肪酸氧化中起主要作用 . 三功能蛋白由四个含有水合酶和脱氢酶结构域的α亚基分子和四个含有硫解酶结构域的β亚基分子组成 .
与胃泌素结合蛋白 (GBP) 的相互作用
发现胃泌素结合蛋白 (GBP) 的一级结构与三功能蛋白的α亚基高度同源 . 苯曲环丙胺抑制胃泌素与GBP的结合,也抑制三功能蛋白的所有三种活性 .
多功能酶抑制
苯曲环丙胺不仅抑制三功能蛋白,还抑制参与脂肪酸氧化的多功能酶,例如过氧化物酶体烯酰辅酶A水合酶/3-羟酰基辅酶A脱氢酶双功能蛋白和脆弱假单胞菌脂肪酸氧化酶复合物 .
拮抗胆囊收缩素受体
苯曲环丙胺拮抗胆囊收缩素和相关肽与胆囊收缩素受体的相互作用 . 这种相互作用在包括消化和饱腹感在内的各种生理过程中都很重要。
增强吗啡镇痛作用
据报道,苯曲环丙胺通过与阿片受体相互作用而增强吗啡镇痛作用 . 这表明苯曲环丙胺在疼痛管理中的潜在应用。
抑制基质金属蛋白酶 (MMPs)
苯曲环丙胺已被发现抑制MMPs的活性表达,MMPs参与结肠癌细胞的侵袭性 . 这表明苯曲环丙胺在癌症研究中的潜在应用。
作用机制
Target of Action
Benzotript, also known as Benzotriptum, primarily targets the cholecystokinin receptor (CCK) and the gastrin receptor . These receptors play a crucial role in various physiological processes, including the regulation of digestion and satiety.
Mode of Action
Benzotript acts as an antagonist for the cholecystokinin receptor (CCK) and the gastrin receptor . This means that it binds to these receptors and blocks their activation by their respective natural ligands, cholecystokinin and gastrin. This inhibition can lead to a decrease in the physiological effects mediated by these receptors.
Biochemical Pathways
This could potentially affect a variety of physiological processes, including gastrointestinal motility, pancreatic enzyme secretion, and feelings of satiety .
Pharmacokinetics
It is known that similar drugs, such as benzatropine, are metabolized in the liver through processes like n-oxidation, n-dealkylation, and ring hydroxylation . The onset of action for similar drugs is within a few minutes for intramuscular and intravenous administration, and within an hour for oral administration .
Result of Action
Benzotript has been shown to have antiproliferative effects in human colon carcinoma cell lines . This suggests that it may inhibit the growth and proliferation of certain types of cancer cells.
Action Environment
Factors such as diet, lifestyle, exposure to toxins, and co-administration with other drugs can all potentially impact a drug’s effectiveness and side effect profile .
生化分析
Biochemical Properties
Benzotript interacts with cholecystokinin-receptor (CCK) and gastrin receptor, acting as an antagonist This interaction suggests that Benzotript may play a role in biochemical reactions involving these receptors
Cellular Effects
Benzotript has been observed to have antiproliferative effects on human colon carcinoma cell lines This suggests that Benzotript may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Benzotript involves its action as a cholecystokinin-receptor (CCK) and gastrin receptor antagonist . This suggests that Benzotript may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known to interact with cholecystokinin-receptor (CCK) and gastrin receptor , suggesting it may play a role in the metabolic pathways associated with these receptors.
属性
IUPAC Name |
(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJERBBQXOMUURJ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043305 | |
| Record name | Benzotript | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39544-74-6 | |
| Record name | Benzotript | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39544-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzotript [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039544746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzotript | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzotript | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOTRIPT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS5O682BRO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does benzotript interact with its target, and what are the downstream effects?
A1: Benzotript acts as a competitive antagonist at CCK receptors. [, ] This means it binds to the receptor without activating it, thereby blocking the actions of CCK. [] By inhibiting CCK receptor activation, benzotript can influence various physiological processes, including pancreatic enzyme secretion, gastric acid production, and smooth muscle contraction. [, , ]
Q2: What is the molecular formula, weight, and spectroscopic data for benzotript?
A2: While the provided research excerpts don't detail spectroscopic data, benzotript's molecular formula is C18H15ClN2O3, and its molecular weight is 342.78 g/mol.
Q3: How do structural modifications to benzotript impact its activity, potency, and selectivity for CCK receptor subtypes?
A3: Researchers have explored structural modifications to benzotript, aiming to enhance its potency and selectivity for CCK receptor subtypes. For instance, incorporating elements from other CCK antagonists, like quinoline rings, resulted in hybrid molecules with improved affinity for the CCK-A receptor subtype. [] One such derivative, Nα-(3'-quinolylcarbonyl)-(R)-tryptophan di-n-pentylamide (A-67396), displayed a binding affinity of 23 nM for the CCK-A receptor. [] These findings underscore the importance of specific structural features for interaction with different CCK receptor subtypes.
Q4: What are the effects of benzotript on pancreatic exocrine secretion?
A4: Benzotript effectively inhibits CCK-stimulated amylase release from the pancreas. [, ] It accomplishes this by competitively binding to CCK receptors on pancreatic acinar cells, preventing CCK from exerting its stimulatory effects. [] Studies in rats have shown that benzotript can significantly inhibit pancreatic growth induced by pancreatico-biliary diversion, a procedure known to elevate CCK levels. [] This finding suggests a role for CCK in pancreatic growth and highlights the potential of benzotript as a tool for studying this process.
Q5: How does benzotript affect the intracellular calcium concentration in cells?
A6: In chicken granulosa cells, benzotript was found to block the CCK-8-induced transient increase in intracellular calcium concentration ([Ca2+]i). [] This suggests that benzotript, by antagonizing CCK receptors, can interfere with the intracellular signaling pathways activated by CCK, particularly those involving calcium mobilization.
Q6: Have computational methods been employed to study benzotript and its analogs?
A7: Yes, computational chemistry, particularly quantitative structure-activity relationship (QSAR) modeling, has been used to investigate benzotript and related CCK antagonists. [] These models utilize computed structural indices to predict the activity and properties of novel compounds. Open-source software like NanoBRIDGES has made these approaches more accessible, enabling researchers to develop QSAR models for identifying new CCK antagonists with potential therapeutic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)

![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)



![[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID](/img/structure/B1666620.png)


![(4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B1666623.png)



